molecular formula C28H32ClN3O5S2 B2456649 Methyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217026-68-0

Methyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2456649
CAS RN: 1217026-68-0
M. Wt: 590.15
InChI Key: JGPMSLZCYIMCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C28H32ClN3O5S2 and its molecular weight is 590.15. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Research on tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives highlights innovative approaches to synthesize complex molecules using microwave irradiation. These methods offer efficient routes to produce carboxamide, benzamide, and pyrimidine derivatives, which are crucial for developing new therapeutic agents or materials with unique properties (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Potential Antipsychotic and Antimicrobial Agents

Synthesis of heterocyclic carboxamides explores the potential of such compounds as antipsychotic agents, demonstrating the diverse applications of complex heterocyclic structures in addressing neurological disorders (Norman, Navas, Thompson, & Rigdon, 1996). Furthermore, new pyridine derivatives have been evaluated for their antimicrobial activities, underscoring the importance of structural modifications in enhancing therapeutic efficacy (Patel & Agravat, 2007).

Enzyme Inhibition and Disease Treatment

The development of molecules like "Methyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride" often targets enzyme inhibition or modulation of biological pathways. For instance, inhibitors of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) have been identified, showing the potential for treating diseases related to ACAT-1 overexpression, providing a pathway to address cardiovascular diseases and cholesterol management (Shibuya et al., 2018).

Antitumor Activity

Compounds derived from complex synthetic pathways often demonstrate potential in cancer treatment. For example, the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones has shown remarkable antitumor activity, highlighting the importance of such compounds in developing new cancer therapies (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).

properties

IUPAC Name

methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5S2.ClH/c1-36-28(33)25-23-14-17-30(18-20-8-4-2-5-9-20)19-24(23)37-27(25)29-26(32)21-10-12-22(13-11-21)38(34,35)31-15-6-3-7-16-31;/h2,4-5,8-13H,3,6-7,14-19H2,1H3,(H,29,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPMSLZCYIMCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.